

# Application Notes and Protocols for Generating NPY Floxed Mice using CRISPR-Cas9

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Neuropeptide Y*

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## Introduction

**Neuropeptide Y (NPY)** is a widely expressed neurotransmitter involved in numerous physiological processes, including appetite regulation, energy metabolism, and bone homeostasis.[1] To dissect the cell-specific functions of NPY, the generation of conditional knockout mice using the Cre-LoxP system is an invaluable tool. The CRISPR-Cas9 system has emerged as a rapid and efficient method for generating such genetically engineered mouse models, circumventing the more time-consuming traditional methods involving embryonic stem cells.[2][3]

These application notes provide a comprehensive guide for the generation of NPY floxed (NPYflox) mice using CRISPR-Cas9 technology. This model will enable researchers to investigate the tissue- and cell-type-specific roles of NPY by crossing the NPYflox mice with various Cre-driver lines. The protocols outlined below cover the entire workflow, from the initial design of CRISPR components to the screening and validation of founder mice.

## Data Presentation

The efficiency of generating floxed mice using CRISPR-Cas9 can be influenced by several factors, including the target locus, the design of the guide RNAs (gRNAs) and donor templates, and the delivery method. The following tables summarize representative quantitative data for key steps in the process.

| Parameter   | Representative Value      | Reference |
|---|---------------------------|-----------|
| Microinjection/Electroporation  |                           |           |
| Embryo Survival Rate (Post-Procedure)                                     | 97-98%                    | [4][5]    |
| Pups Born from Transferred Embryos  | ~14%                      | [6]       |
| CRISPR-Mediated Editing Efficiency  |                           |           |
| Frequency of Small Indel Mutations in F0 Mice                             | 20-70%                    | [7]       |
| Frequency of Homology Directed Repair (HDR) for loxP Insertion (per site) | 5-30%                     | [7]       |
| Founder Mice with Both loxP Sites (in cis)                                | ~60% (18 out of 30 genes) | [6]       |
| Breeding and Germline Transmission  |                           |           |
| Germline Transmission Rate from Founder Mice                              | Varies                    | [7]       |

## Experimental Protocols

### Design of CRISPR-Cas9 Components for NPY Floxing

Successful generation of NPY floxed mice requires careful design of the gRNAs and the donor DNA template for homology-directed repair (HDR). The goal is to insert two loxP sites flanking the critical exon(s) of the Npy gene. The mouse Npy gene's protein-coding region is primarily within exons 2 and 3.[8] Therefore, a common strategy is to flank these exons with loxP sites.

Protocol: gRNA and Donor Template Design

- Target Selection:

- Obtain the genomic sequence of the mouse Npy gene from a database such as NCBI or Ensembl.
- Identify the introns flanking the critical exons to be floxed (e.g., intron 1 and intron 3 to flank exons 2 and 3).
- Use online gRNA design tools (e.g., CHOPCHOP, Benchling) to identify potential gRNA sequences in the selected introns.[\[7\]](#)[\[9\]](#)
- Select 2-3 gRNAs for each insertion site with high predicted on-target scores and minimal off-target effects. The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for *Streptococcus pyogenes* Cas9).[\[7\]](#)[\[10\]](#)
- Donor Template Design (ssODNs):
  - Single-stranded oligodeoxynucleotides (ssODNs) are commonly used as donor templates for inserting small sequences like loxP sites.[\[6\]](#)[\[11\]](#)
  - For each loxP site, design a ~200 nucleotide ssODN.
  - The ssODN should contain the 34 bp loxP sequence flanked by 60-80 bp homology arms on each side that match the genomic sequence surrounding the gRNA cut site.[\[6\]](#)
  - To prevent the Cas9 nuclease from re-cutting the donor DNA or the successfully integrated allele, introduce silent mutations within the PAM sequence or the gRNA seed region of the homology arms.[\[6\]](#)

## Preparation of CRISPR-Cas9 Reagents for Microinjection

The delivery of CRISPR-Cas9 components as a ribonucleoprotein (RNP) complex (Cas9 protein + gRNA) into zygotes is highly efficient.[\[7\]](#)[\[12\]](#)

Protocol: RNP and Donor DNA Preparation

- gRNA Preparation:

- Synthesize the selected gRNAs as single-guide RNAs (sgRNAs) or as separate crRNA and tracrRNA components.
- If using a two-part system, anneal the crRNA and tracrRNA at a 1:1 molar ratio by heating to 95°C for 5 minutes and then slowly cooling to room temperature to form the gRNA duplex.[\[12\]](#)
- Injection Mix Preparation:
  - Prepare the injection mix in an RNase-free environment.
  - A typical injection mix contains:
    - Cas9 protein (e.g., 20 ng/μL)[\[12\]](#)
    - Each gRNA (e.g., 20 ng/μL)[\[12\]](#)
    - Each ssODN donor (e.g., 5-20 ng/μL)[\[12\]](#)
  - First, incubate the Cas9 protein with the gRNAs at room temperature for 10-15 minutes to allow for RNP complex formation.[\[12\]](#)
  - Then, add the ssODN donors to the RNP complex.
  - Dilute the final mix in an appropriate injection buffer (e.g., 1 mM Tris-HCl, pH 7.5; 0.1 mM EDTA).[\[12\]](#)
  - Centrifuge the mix to pellet any precipitates before microinjection.[\[7\]](#)

## Microinjection into Mouse Zygotes and Embryo Transfer

Microinjection of the CRISPR-Cas9 mix into the cytoplasm or pronucleus of fertilized mouse eggs is a standard procedure.[\[13\]](#)[\[14\]](#)

Protocol: Zygote Microinjection

- Zygote Collection:
  - Superovulate female mice (e.g., C57BL/6J strain) and mate them with stud males.

- Harvest one-cell embryos from plugged females.[\[13\]](#)
- Microinjection:
  - Perform cytoplasmic or pronuclear injection of the CRISPR-Cas9 mix into the collected zygotes using a microinjector.[\[13\]](#)[\[14\]](#)
- Embryo Transfer:
  - Transfer the microinjected embryos into the oviducts of pseudopregnant recipient female mice.[\[14\]](#)
  - Typically, 10-15 embryos are transferred per oviduct.[\[13\]](#)

## Screening and Genotyping of Founder Mice

Pups born from the embryo transfer (F0 generation) must be screened for the correct insertion of the loxP sites.

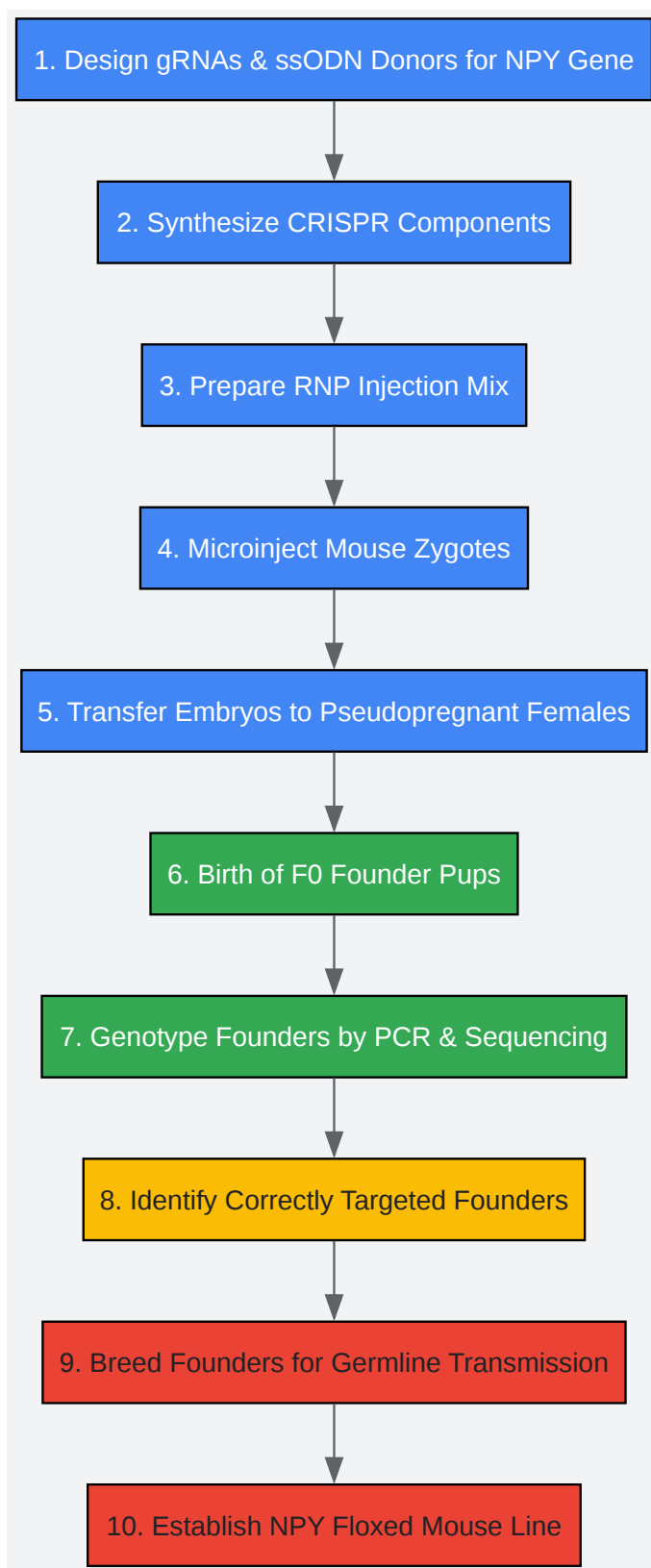
### Protocol: Genotyping of Founder Mice

- DNA Extraction:
  - Isolate genomic DNA from tail biopsies of the F0 pups.
- PCR Screening:
  - Design PCR primers that flank each of the targeted loxP insertion sites.
  - Amplify these regions from the genomic DNA of each pup.
  - The successful insertion of a 34 bp loxP site will result in a slightly larger PCR product compared to the wild-type allele. This size difference can be visualized on a high-percentage agarose or polyacrylamide gel.[\[8\]](#)[\[14\]](#)
- Confirmation of "in cis" Integration and Sequence Integrity:
  - For founders that are positive for both loxP sites, perform a long-range PCR using a forward primer upstream of the 5' loxP site and a reverse primer downstream of the 3' loxP

site. This will confirm that both loxP sites are on the same chromosome ("in cis").

- Sequence the PCR products from the positive founders to verify the correct sequence of the loxP sites and the surrounding genomic DNA, ensuring no unintended mutations were introduced during the repair process.[\[15\]](#)
- Breeding for Germline Transmission:
  - Breed the confirmed founder mice with wild-type mice to establish heterozygous F1 lines.
  - Genotype the F1 offspring to confirm germline transmission of the floxed allele.

## Mandatory Visualizations



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- To cite this document: BenchChem. [Application Notes and Protocols for Generating NPY Floxed Mice using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591343#using-crispr-to-generate-ntp-floxed-mice]

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